
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine: is a synthetic nucleoside analog. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar ring, a dimethoxytrityl group at the 5’ position, and a tert-butyloxycarbonyl (Boc) group at the N3 position of the thymine base. This compound is primarily used in the synthesis of modified nucleic acids and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine typically involves multiple steps:
Protection of the Thymidine Base: The thymine base is protected by attaching a tert-butyloxycarbonyl (Boc) group at the N3 position.
Fluorination: The 3’ position of the sugar ring is fluorinated using appropriate fluorinating agents.
Dimethoxytritylation: The 5’ position of the sugar ring is protected by attaching a dimethoxytrityl (DMT) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the thymine base.
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sugar ring.
Reduction: Reduced derivatives of the thymine base.
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position.
Scientific Research Applications
Chemistry:
DNA Synthesis: The compound is used as a precursor for the incorporation of fluoropyrimidines into synthetic DNA, which helps in studying DNA stability and interactions.
Biology:
DNA-Protein Interactions: It is used to study how proteins interact with DNA containing fluoropyrimidines, providing insights into biological processes.
Medicine:
Antisense Oligonucleotides: The compound is incorporated into antisense oligonucleotides to improve their stability and affinity for target mRNA, which is useful in gene therapy.
Industry:
Nucleic Acid Research: It is valuable for studying nucleic acids and developing new therapeutic interventions.
Mechanism of Action
The mechanism of action of 3-N-Boc-5’‘-O-dimethoxytrityl-3’‘-fluoro-thymidine involves its incorporation into synthetic DNA. The fluorine atom at the 3’ position affects the stability of DNA duplexes, while the dimethoxytrityl and Boc groups protect the molecule during synthesis. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
3’-Deoxy-3’-fluorothymidine: Lacks the Boc and DMT protecting groups.
5’-O-Dimethoxytritylthymidine: Lacks the fluorine atom at the 3’ position.
3-N-Boc-thymidine: Lacks the fluorine atom and the DMT group.
Uniqueness: 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine is unique due to the combination of the fluorine atom, dimethoxytrityl group, and Boc group, which provide specific properties for DNA synthesis and stability studies.
Properties
CAS No. |
138685-99-1 |
|---|---|
Molecular Formula |
C36H39FN2O8 |
Molecular Weight |
646.712 |
IUPAC Name |
[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
InChI Key |
PFCXEGIEWDGXHF-FHRWSLRQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


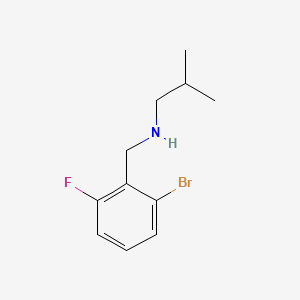
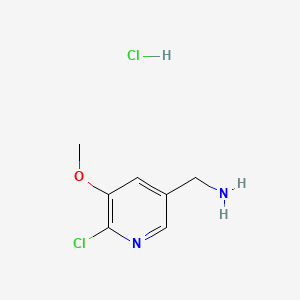
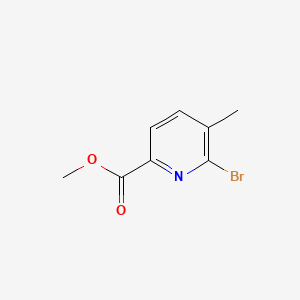
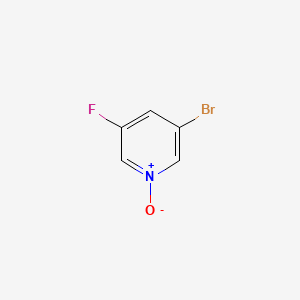

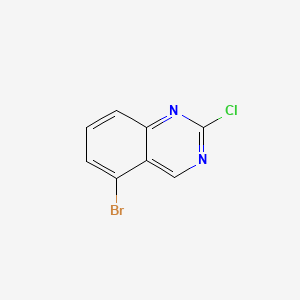
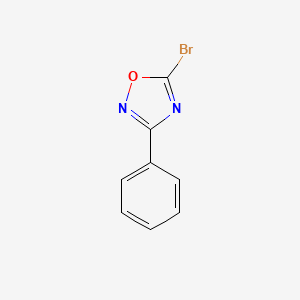
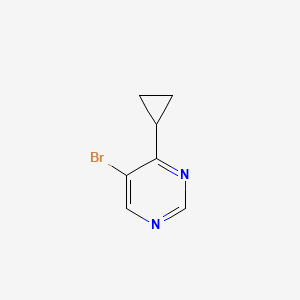
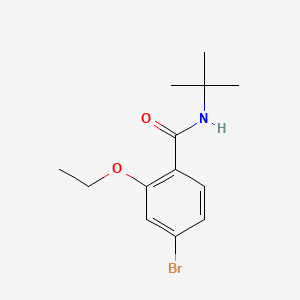
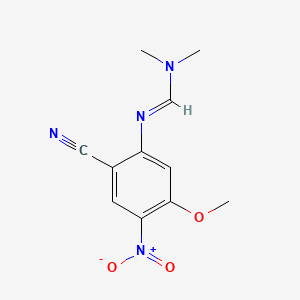

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)
